molecular formula C8H12N2O3S B2379662 Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate CAS No. 478033-85-1

Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate

Cat. No. B2379662
CAS RN: 478033-85-1
M. Wt: 216.26
InChI Key: RQVLHECBYXRYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives has been widely studied . A common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Properties

Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate and its derivatives exhibit significant antimicrobial properties. For instance, novel derivatives have been synthesized and shown to inhibit the growth of various bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Penicillium marneffei and Aspergillus flavus (Praveen et al., 2013).

Anti-Diabetic Potential

Compounds derived from this compound have been studied for their potential as anti-diabetic agents. These compounds, such as those incorporating 1,3,4-oxadiazol-2-thiol, showed potent inhibitory effects against α-glucosidase enzyme, indicating their potential use as anti-diabetic agents (Abbasi et al., 2020).

Anticancer Activity

Several studies have reported the anticancer activity of derivatives of this compound. These compounds have shown significant effects against various cancer cell lines including cervical, breast, and colorectal cancers. They work by inducing apoptosis in cancer cells, thereby inhibiting their growth (Ekrek et al., 2022).

Pharmacological Applications

Compounds derived from this compound have been synthesized and evaluated for various pharmacological applications. For instance, studies have shown their effectiveness as antihypertensive α-blocking agents, highlighting their potential use in treating hypertension (Abdel-Wahab et al., 2008).

Mechanism of Action

Target of Action

Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate, a thiazole derivative, is known to interact with various biological targets. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, they can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems

Result of Action

The result of action of a compound refers to the molecular and cellular effects of the compound’s action. Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

properties

IUPAC Name

methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-5(11)9-8-10-6(4-14-8)3-7(12)13-2/h6H,3-4H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVLHECBYXRYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(CS1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.